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molecular formula C8F16 B1351128 Perfluorooct-1-ene CAS No. 559-14-8

Perfluorooct-1-ene

Cat. No. B1351128
M. Wt: 400.06 g/mol
InChI Key: YCBPKOZNGFQMPB-UHFFFAOYSA-N
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Patent
US07875208B2

Procedure details

19 g of sodium styrenesulfonate (SSNa) (available from Sigma-Aldrich Corp.) and 1 g of branched perfluorooctene (heptafluoro-3,3-bis(trifluoromethyl)-1-hexene) are fully dissolved in 0.24 L of dimethylsulfoxide (DMSO) with heating. Then, 0.1 g of azobisisobutyronitrile (AIBN) is added dropwise to the DMSO solution. The monomers are polymerized for 24 hours or more. The polymerization is carried out varying the content of the branched perfluorooctene (5, 10, and 20 wt %).
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.24 L
Type
solvent
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([S:9]([O-:12])(=[O:11])=[O:10])=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[Na+].FC(F)=C(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)F.N(C(C)(C)C#N)=NC(C)(C)C#N>CS(C)=O>[CH:1]([S:9]([OH:12])(=[O:10])=[O:11])=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1 |f:0.1|

Inputs

Step One
Name
Quantity
19 g
Type
reactant
Smiles
C(=CC1=CC=CC=C1)S(=O)(=O)[O-].[Na+]
Name
Quantity
1 g
Type
reactant
Smiles
FC(=C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F)F
Name
Quantity
0.24 L
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0.1 g
Type
reactant
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(=C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with heating
CUSTOM
Type
CUSTOM
Details
The monomers are polymerized for 24 hours or more

Outcomes

Product
Name
Type
Smiles
C(=CC1=CC=CC=C1)S(=O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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